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Compound of Interest

Compound Name: 5,6-Difluoropyridin-2-ol

Cat. No.: B15223202 Get Quote

Disclaimer: Specific experimental spectroscopic data for 5,6-Difluoropyridin-2-ol is not readily

available in publicly accessible scientific literature. This guide provides a comprehensive

overview of the expected spectroscopic characteristics based on the analysis of closely related

fluorinated pyridine derivatives. The presented data is predictive and intended to serve as a

reference for researchers involved in the synthesis and characterization of similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5,6-Difluoropyridin-2-ol.
These predictions are based on established principles of spectroscopy and data from

analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 6.8 - 7.2
Doublet of doublets

(dd)

J(H-3, H-4) ≈ 8-9, J(H-

3, F-5) ≈ 1-2

H-4 7.4 - 7.8
Doublet of doublets

(dd)

J(H-4, H-3) ≈ 8-9, J(H-

4, F-5) ≈ 5-6

OH 9.0 - 12.0 Broad singlet -
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Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted C-F
Coupling Constant
(J, Hz)

C-2 155 - 160 Doublet (d) J(C-2, F-6) ≈ 10-15

C-3 110 - 115
Singlet (or very small

d)
-

C-4 135 - 140 Doublet (d) J(C-4, F-5) ≈ 5-10

C-5 145 - 150
Doublet of doublets

(dd)

J(C-5, F-5) ≈ 230-250,

J(C-5, F-6) ≈ 15-20

C-6 150 - 155
Doublet of doublets

(dd)

J(C-6, F-6) ≈ 240-260,

J(C-6, F-5) ≈ 10-15

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Fluorine
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted F-F
Coupling Constant
(J, Hz)

F-5 -130 to -140 Doublet (d) J(F-5, F-6) ≈ 20-25

F-6 -80 to -90 Doublet (d) J(F-6, F-5) ≈ 20-25

Reference: CFCl₃ at 0 ppm. Solvent: DMSO-d₆

Table 4: Predicted Infrared (IR) Spectroscopic Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (intramolecular H-

bond)
3200 - 2800 Broad, Strong

C-H stretch (aromatic) 3100 - 3000 Medium

C=C, C=N stretch (aromatic

ring)
1650 - 1450 Medium to Strong

C-F stretch 1250 - 1000 Strong

O-H bend 1440 - 1395 Medium

C-H bend (out-of-plane) 900 - 690 Medium to Strong

Table 5: Predicted Mass Spectrometry (MS) Data

Ion Predicted m/z Notes

[M]⁺ 147.02 Molecular ion

[M-CO]⁺ 119.02 Loss of carbon monoxide

[M-HCN]⁺ 120.02 Loss of hydrogen cyanide

Ionization method: Electron Ionization (EI)

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15223202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh approximately 5-10 mg of the solid 5,6-Difluoropyridin-2-ol sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or acetone-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional proton spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: 16 ppm

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: 240 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds
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Number of scans: 1024 or more, depending on sample concentration.

¹⁹F NMR Acquisition:

Switch the probe to the fluorine channel.

Acquire a one-dimensional fluorine spectrum. Proton decoupling can be applied to simplify

the spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: -250 to 50 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 1-2 seconds

Number of scans: 64-256

Reference the spectrum to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated

total reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 5,6-Difluoropyridin-2-ol sample directly onto the ATR

crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.
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Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

Typical parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer

(GC-MS) with an electron ionization (EI) source.

Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent

(e.g., methanol or dichloromethane).

Data Acquisition (GC-MS with EI):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The GC will separate the components of the sample, and the eluent will be introduced into

the mass spectrometer.

The molecules are ionized in the EI source.

Typical EI parameters:

Electron energy: 70 eV
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The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z

ratio.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a novel fluorinated pyridine derivative like 5,6-Difluoropyridin-2-ol.
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Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
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[https://www.benchchem.com/product/b15223202#spectroscopic-data-for-5-6-difluoropyridin-
2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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